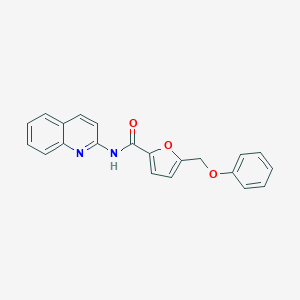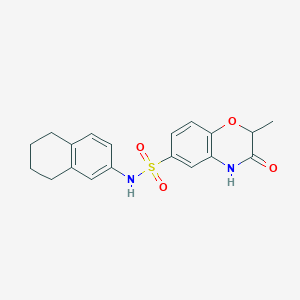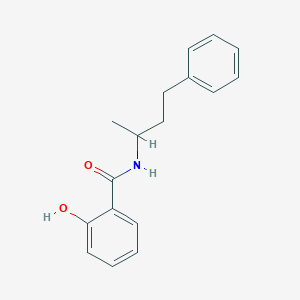![molecular formula C23H21ClN2O3 B270683 4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B270683.png)
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as PAC-1 and has been studied extensively for its ability to induce apoptosis in cancer cells.
Mechanism of Action
PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This activation leads to the cleavage of various proteins, ultimately resulting in cell death. Additionally, PAC-1 has been shown to induce autophagy in cancer cells, a process that involves the degradation of cellular components to maintain cellular homeostasis.
Biochemical and Physiological Effects:
PAC-1 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis and autophagy in cancer cells, PAC-1 has been shown to inhibit the growth of cancer stem cells. Additionally, PAC-1 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells. This makes it a valuable tool for studying the apoptotic pathway and developing new cancer therapies. However, one limitation of using PAC-1 in lab experiments is its potential toxicity. Careful consideration must be taken when handling PAC-1 to ensure the safety of researchers.
Future Directions
There are several future directions for the study of PAC-1. One potential area of research is the development of new cancer therapies based on the mechanism of action of PAC-1. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PAC-1. Finally, the potential use of PAC-1 in the treatment of inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of PAC-1 involves the reaction of 4-chloro-3-nitrobenzoic acid with phenoxyacetic acid in the presence of thionyl chloride. The resulting product is then reacted with N-(2-phenylethyl)amine and subsequently hydrolyzed to yield PAC-1.
Scientific Research Applications
PAC-1 has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. This mechanism of action makes PAC-1 a promising candidate for the development of new cancer therapies.
properties
Product Name |
4-chloro-3-[(phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
|---|---|
Molecular Formula |
C23H21ClN2O3 |
Molecular Weight |
408.9 g/mol |
IUPAC Name |
4-chloro-3-[(2-phenoxyacetyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C23H21ClN2O3/c24-20-12-11-18(23(28)25-14-13-17-7-3-1-4-8-17)15-21(20)26-22(27)16-29-19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,28)(H,26,27) |
InChI Key |
IROVTYYLHCDXLN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)sulfonyl]norleucine](/img/structure/B270602.png)

![2,2-dichloro-1-methyl-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]cyclopropanecarboxamide](/img/structure/B270605.png)
![2,4,5-trimethoxy-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B270610.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(6-propyl-1,3-benzodioxol-5-yl)acetamide](/img/structure/B270613.png)
![2-bicyclo[2.2.1]hept-2-yl-N-(2,3-dimethylquinoxalin-6-yl)acetamide](/img/structure/B270614.png)
![N-[2-(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B270615.png)

![N-{4-amino-6-[1-(ethylsulfanyl)ethyl]-1,3,5-triazin-2-yl}-N-(2-methoxyphenyl)amine](/img/structure/B270617.png)



![N-[4-(cyanomethyl)phenyl]-5-(phenoxymethyl)-2-furamide](/img/structure/B270622.png)